molecular formula C13H13F3N2O2S B2915672 (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol CAS No. 338794-79-9

(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol

Cat. No.: B2915672
CAS No.: 338794-79-9
M. Wt: 318.31
InChI Key: GAZPNJRIGPWEQC-UHFFFAOYSA-N
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Description

(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol: is a synthetic organic compound. Its structural uniqueness makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Laboratory Synthesis: One common synthetic route involves the reaction of 2-mercaptoimidazole with a 3-(trifluoromethyl)phenoxy-ethyl intermediate. The reaction typically requires a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN), and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is usually carried out under an inert atmosphere, with the temperature carefully controlled to optimize yield and purity.

Industrial Production Methods: Industrial production generally scales up the laboratory methods but with optimizations for cost and efficiency. Catalysts might be used to enhance reaction rates, and continuous flow reactors could be employed to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are fine-tuned to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, often resulting in the formation of sulfonyl or sulfinyl derivatives.

  • Reduction: It can be reduced to remove or alter functional groups, particularly under hydrogenation conditions.

  • Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common, especially given the reactivity of the trifluoromethyl group and the thiol moiety.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA).

  • Reduction: Reagents like lithium aluminium hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution: Reagents like alkyl halides, sulfonates under basic conditions.

Major Products: The major products depend on the type of reaction. For example, oxidation might produce sulfonyl derivatives, while substitution could introduce a variety of functional groups depending on the starting reagents.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis, enabling the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation. It has shown promise in preliminary studies for targeting specific biological pathways.

Medicine: Potential applications in the development of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacological activities, potentially leading to new treatments for various diseases.

Industry: In industrial applications, it can be utilized in the development of specialized materials or as a reagent in manufacturing processes. Its stability and reactivity make it a valuable compound in industrial chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity, or modulate receptor function, leading to altered cellular responses. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methane: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

  • (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)ethanol: Contains an additional carbon in the alcohol group, potentially altering its solubility and interaction with other molecules.

This article gives you a deep dive into the complex world of (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol. What do you think?

Properties

IUPAC Name

4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S/c14-13(15,16)9-2-1-3-11(6-9)20-5-4-18-10(8-19)7-17-12(18)21/h1-3,6-7,19H,4-5,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZPNJRIGPWEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN2C(=CNC2=S)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326631
Record name 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338794-79-9
Record name 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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